![molecular formula C10H11ClF3N B3150367 4-(Trifluoromethyl)-2,3-dihydro-1h-inden-1-amine hydrochloride CAS No. 68755-44-2](/img/structure/B3150367.png)
4-(Trifluoromethyl)-2,3-dihydro-1h-inden-1-amine hydrochloride
Overview
Description
4-(Trifluoromethyl)aniline hydrochloride is a laboratory chemical . It is not recommended for food, drug, pesticide or biocidal product use .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and the conditions under which it’s reacted. For example, fluoxetine, another trifluoromethyl-containing compound, decomposes after melting, releasing 4-trifluoromethylphenol and methylamine .Physical And Chemical Properties Analysis
4-(Trifluoromethyl)aniline hydrochloride is a solid at 20 degrees Celsius . It’s soluble in water and has a melting point of 202 degrees Celsius .Scientific Research Applications
Catalytic Applications and Chemical Synthesis
Catalytic Amidation : One study highlights the effectiveness of related trifluoromethyl compounds in catalyzing dehydrative amidation between carboxylic acids and amines, a reaction of significance for peptide synthesis (Wang, Lu, & Ishihara, 2018). The study emphasizes the role of the ortho-substituent in accelerating the amidation process, indicating potential applications for 4-(Trifluoromethyl)-2,3-dihydro-1h-inden-1-amine hydrochloride in similar synthetic routes.
Synthesis of Trifluoromethylated Compounds : Research into the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid using trifluoromethyl pyrimidinones demonstrates the utility of trifluoromethyl compounds in creating bioactive molecules (Sukach et al., 2015). This study may hint at the broader utility of 4-(Trifluoromethyl)-2,3-dihydro-1h-inden-1-amine hydrochloride in medicinal chemistry for the synthesis of novel therapeutic agents.
Development of Organic Materials : A study on novel organosoluble fluorinated polyimides derived from bis(ether amine) monomers with trifluoromethyl groups showcases the material science application of such compounds (Chung & Hsiao, 2008). The research indicates that compounds like 4-(Trifluoromethyl)-2,3-dihydro-1h-inden-1-amine hydrochloride can be foundational in creating materials with desirable properties like low moisture absorption and low dielectric constants.
Antimicrobial Activities : Investigations into triazole derivatives, a chemical class related to 4-(Trifluoromethyl)-2,3-dihydro-1h-inden-1-amine hydrochloride, have identified compounds with significant antimicrobial activities (Bektaş et al., 2007). This suggests potential antimicrobial applications for derivatives of 4-(Trifluoromethyl)-2,3-dihydro-1h-inden-1-amine hydrochloride, pending further research.
Mechanism of Action
Target of Action
Similar compounds have been noted to interact with dopamine d3 receptors
Mode of Action
It’s plausible that it may interact with its targets in a manner similar to other trifluoromethyl compounds, which often act as metabolic inhibitors . These compounds can interfere with the normal function of their targets, leading to changes in cellular processes.
Biochemical Pathways
Trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They are often involved in C,N-cross coupling reactions .
Pharmacokinetics
Similar compounds, such as trifluridine, have been noted for their rapid degradation and poor bioavailability .
Result of Action
It’s plausible that the compound could cause skin irritation, serious eye irritation, and respiratory irritation, as suggested by safety data sheets for similar compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(Trifluoromethyl)-2,3-dihydro-1h-inden-1-amine hydrochloride. For instance, the pH of the environment could potentially affect the compound’s ionization state and, consequently, its absorption and distribution . Furthermore, the compound’s stability could be affected by factors such as temperature and light exposure.
Safety and Hazards
properties
IUPAC Name |
4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-3-1-2-7-6(8)4-5-9(7)14;/h1-3,9H,4-5,14H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHFWZYKRYFCJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2C(F)(F)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-2,3-dihydro-1h-inden-1-amine hydrochloride | |
CAS RN |
68755-44-2 | |
Record name | 1H-Inden-1-amine, 2,3-dihydro-4-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68755-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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